Welcome to the BenchChem Online Store!
molecular formula C4H6<br>CH2=(CH)2=CH2<br>CH2CHCHCH2<br>C4H6 B167195 Polybutadiene CAS No. 9003-17-2

Polybutadiene

Cat. No. B167195
M. Wt: 54.09 g/mol
InChI Key: KAKZBPTYRLMSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

Inputs

Step One
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
18.3 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a control run, the following reaction mixture
CUSTOM
Type
CUSTOM
Details
was prepared in a Fisher-Porter aerosol compatibility bottle
CUSTOM
Type
CUSTOM
Details
The bottle reactor was evacuated
CUSTOM
Type
CUSTOM
Details
then flushed with nitrogen
ADDITION
Type
ADDITION
Details
followed by the addition of 10 ml of THF
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
stand for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The results of this run

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=CC=C
Name
Type
product
Smiles
C(=C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

Inputs

Step One
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
18.3 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a control run, the following reaction mixture
CUSTOM
Type
CUSTOM
Details
was prepared in a Fisher-Porter aerosol compatibility bottle
CUSTOM
Type
CUSTOM
Details
The bottle reactor was evacuated
CUSTOM
Type
CUSTOM
Details
then flushed with nitrogen
ADDITION
Type
ADDITION
Details
followed by the addition of 10 ml of THF
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
stand for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The results of this run

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=CC=C
Name
Type
product
Smiles
C(=C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

Inputs

Step One
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
18.3 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a control run, the following reaction mixture
CUSTOM
Type
CUSTOM
Details
was prepared in a Fisher-Porter aerosol compatibility bottle
CUSTOM
Type
CUSTOM
Details
The bottle reactor was evacuated
CUSTOM
Type
CUSTOM
Details
then flushed with nitrogen
ADDITION
Type
ADDITION
Details
followed by the addition of 10 ml of THF
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
stand for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The results of this run

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=CC=C
Name
Type
product
Smiles
C(=C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

Inputs

Step One
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
18.3 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a control run, the following reaction mixture
CUSTOM
Type
CUSTOM
Details
was prepared in a Fisher-Porter aerosol compatibility bottle
CUSTOM
Type
CUSTOM
Details
The bottle reactor was evacuated
CUSTOM
Type
CUSTOM
Details
then flushed with nitrogen
ADDITION
Type
ADDITION
Details
followed by the addition of 10 ml of THF
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
stand for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The results of this run

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=CC=C
Name
Type
product
Smiles
C(=C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04234454

Procedure details

In a control run, the following reaction mixture was prepared in a Fisher-Porter aerosol compatibility bottle: 0.25 grams (1.5 mmol) of ferric chloride, 0.3 grams (2.5 mg-atom) of tin powder and 0.3 grams (4.5 mmol) of sodium nitrite. The bottle reactor was evacuated then flushed with nitrogen followed by the addition of 10 ml of THF. The mixture was cooled with dry ice and 18.3 grams (339 mmol) of 1,3-butadiene added. This reaction mixture was heated to 75° C. with stirring. During this time, the original dark green solution changed in color to an orange-brown color. After 5 hours, the reaction was terminated and the reaction mixture allowed to cool to room temperature and stand for 1 day. Pressure on the reactor was still at 25 psig indicating there had been little, if any, conversion of 1,3-butadiene to the dimer. The results of this run indicate that one does not obtain dimerization of 1,3-butadiene to 4-vinylcyclohexene if one attempts to form the iron nitrosyl halide simultaneously with the dimerization.
[Compound]
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
18.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn].N([O-])=O.[Na+].C(=O)=O.[CH2:9]=[CH:10][CH:11]=[CH2:12]>>[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH:10]([CH:11]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:12]1)=[CH2:9] |f:1.2,^3:0|

Inputs

Step One
Name
ferric chloride
Quantity
0.25 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[Sn]
Step Three
Name
Quantity
0.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
18.3 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a control run, the following reaction mixture
CUSTOM
Type
CUSTOM
Details
was prepared in a Fisher-Porter aerosol compatibility bottle
CUSTOM
Type
CUSTOM
Details
The bottle reactor was evacuated
CUSTOM
Type
CUSTOM
Details
then flushed with nitrogen
ADDITION
Type
ADDITION
Details
followed by the addition of 10 ml of THF
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the reaction was terminated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
stand for 1 day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The results of this run

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C=CC=C
Name
Type
product
Smiles
C(=C)C1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.